Homotrypanothione

説明

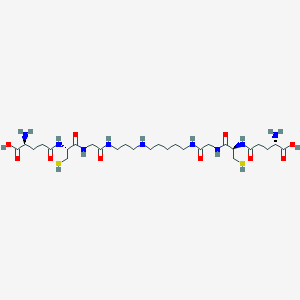

Structure

2D Structure

特性

分子式 |

C28H51N9O10S2 |

|---|---|

分子量 |

737.9 g/mol |

IUPAC名 |

(2S)-2-amino-5-[[(2R)-1-[[2-[5-[3-[[2-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]propylamino]pentylamino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C28H51N9O10S2/c29-17(27(44)45)5-7-21(38)36-19(15-48)25(42)34-13-23(40)32-11-3-1-2-9-31-10-4-12-33-24(41)14-35-26(43)20(16-49)37-22(39)8-6-18(30)28(46)47/h17-20,31,48-49H,1-16,29-30H2,(H,32,40)(H,33,41)(H,34,42)(H,35,43)(H,36,38)(H,37,39)(H,44,45)(H,46,47)/t17-,18-,19-,20-/m0/s1 |

InChIキー |

XMVRDWGUVWNOBX-MUGJNUQGSA-N |

異性体SMILES |

C(CCNCCCNC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N)CCNC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N |

正規SMILES |

C(CCNCCCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N)CCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N |

同義語 |

homotrypanothione N(1),N(9)-bis(glutathionyl)aminopropylcadaverine |

製品の起源 |

United States |

Homotrypanothione Biosynthesis and Metabolic Pathways

Precursor Utilization in Homotrypanothione Anabolism

The formation of this compound is contingent on the availability of specific building blocks, namely the diamine cadaverine (B124047) and the ubiquitous tripeptide glutathione (B108866). T. cruzi exhibits a notable dependence on external sources for these precursors, highlighting the importance of transport systems in its metabolic economy.

Cadaverine as a Key Diamine Substrate

Trypanosoma cruzi is incapable of synthesizing the diamine cadaverine de novo and is therefore entirely reliant on scavenging it from its environment. lshtm.ac.uknih.govnih.gov This auxotrophy for cadaverine is a distinguishing feature of T. cruzi's polyamine metabolism. lshtm.ac.uknih.gov Once taken up, radiolabelled cadaverine is readily incorporated into a series of analogous polyamines, including aminopropylcadaverine (B1199963) and bis(aminopropyl)cadaverine. lshtm.ac.uknih.gov Ultimately, cadaverine serves as the foundational polyamine backbone for the synthesis of this compound. nih.govportlandpress.comsemanticscholar.org The parasite possesses a high-affinity diamine transport system that facilitates the uptake of exogenous cadaverine. lshtm.ac.uk

Glutathione Integration into this compound Structure

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the second essential precursor for this compound synthesis. researchgate.netnih.gov The biosynthesis of glutathione itself is a multi-step enzymatic process. researchgate.net In the formation of this compound, two molecules of glutathione are covalently linked to a molecule of aminopropylcadaverine, a derivative of cadaverine. nih.govnih.gov This conjugation results in the final structure of this compound, which is chemically known as N¹,N⁹-bis(glutathionyl)aminopropylcadaverine. nih.govportlandpress.comnih.gov

Enzymatic Mechanisms in this compound Synthesis

The enzymatic machinery responsible for constructing this compound from its precursors is centered around a key, bifunctional enzyme. This enzyme exhibits remarkable catalytic versatility, enabling it to perform the necessary conjugation steps.

The Role of Trypanosoma cruzi Trypanothione (B104310) Synthetase (TcTryS) in this compound Formation

The synthesis of this compound in T. cruzi is catalyzed by a single enzyme: Trypanosoma cruzi trypanothione synthetase (TcTryS). nih.gov This enzyme is responsible for the stepwise addition of two glutathione molecules to the polyamine precursor. nih.gov When Saccharomyces cerevisiae is transformed with the gene encoding TcTryS and cultured with aminopropylcadaverine, the yeast cells are able to produce both glutathionylaminopropylcadaverine and this compound. nih.gov This demonstrates the direct role of TcTryS in the formation of these metabolites. nih.gov Recombinant TcTryS has been shown to utilize aminopropylcadaverine as a substrate in kinetic studies. nih.gov

Bifunctional Properties of TcTryS in Thiol-Polyamine Conjugation

TcTryS is a bifunctional enzyme, meaning it possesses two distinct catalytic activities within a single protein structure. tandfonline.comnih.gov It has both synthetase and amidase capabilities. nih.govgenome.jp The synthetase function, which is ATP-dependent, catalyzes the formation of the peptide-like bonds between glutathione and the polyamine. nih.govresearchgate.net The enzyme can catalyze both the addition of the first glutathione molecule to form the intermediate, glutathionylaminopropylcadaverine, and the addition of the second to complete the synthesis of this compound. nih.govgenome.jp The amidase activity, conversely, can hydrolyze this compound back into glutathione and aminopropylcadaverine, although this reverse reaction is weaker. nih.gov

Polyamine Transport Systems and Exogenous Precursor Dependence

Given its inability to synthesize essential diamines de novo, T. cruzi has evolved sophisticated transport systems to acquire these necessary precursors from its host. This dependence on exogenous sources is a key aspect of its biology.

T. cruzi epimastigotes, the insect stage of the parasite, cannot produce putrescine or its analogue cadaverine from their amino acid precursors. lshtm.ac.uknih.gov Consequently, the parasite is entirely dependent on the uptake of these diamines from the external environment for the synthesis of polyamines and their subsequent conjugates, including trypanothione and this compound. lshtm.ac.uknih.govmedicinabuenosaires.com The parasite possesses a rapid, high-affinity diamine transport system with specificity for putrescine and cadaverine. lshtm.ac.uk This transporter is temperature-dependent and relies on a proton gradient. lshtm.ac.uk The rate of putrescine uptake in T. cruzi is significantly higher than in other trypanosomatids. semanticscholar.org This efficient transport system underscores the critical importance of scavenging these essential building blocks from the host to sustain its metabolic needs, including the production of this compound.

High-Affinity Diamine Transport in Trypanosoma cruzi

The insect stage (epimastigotes) of Trypanosoma cruzi possesses a rapid, high-affinity transport system for the uptake of exogenous diamines like putrescine and its analogue, cadaverine. lshtm.ac.ukportlandpress.com This transport mechanism is crucial as the parasite cannot synthesize these essential precursors de novo. lshtm.ac.uk The system exhibits saturable kinetics, with reported K_m values for putrescine transport around 2.0 μM and a V_max of approximately 3.3 nmol/min per 10⁸ cells. lshtm.ac.ukportlandpress.com For cadaverine, the affinity is slightly lower, with a K_m of 13.4 μM and a V_max of 3.9 nmol/min per 10⁸ cells. lshtm.ac.ukportlandpress.com

This transporter, identified as TcPOT1 (or TcPAT12), is the sole high-affinity permease for putrescine and cadaverine in T. cruzi. plos.orgfrontiersin.org While it shows high specificity for these diamines, it has a low affinity for the polyamines spermidine (B129725) and spermine. lshtm.ac.ukportlandpress.com The transport process is temperature-dependent and relies on a proton gradient and the presence of thiol groups for maximal activity. lshtm.ac.ukportlandpress.com Functional studies using null mutants (Δtcpot1) confirmed the loss of high-affinity putrescine-cadaverine transport, although a secondary, low-affinity uptake mechanism appears to remain. plos.org The activity of this high-affinity transporter is regulated by the parasite in response to extracellular putrescine levels and changes as the cells move through their growth cycle. portlandpress.com The transporter represents a promising drug target because it is essential for the parasite, and no mammalian homologs have been identified. mdpi.comresearchgate.net

| Substrate | K_m (μM) | V_max (nmol/min per 10⁸ cells) |

| Putrescine | 2.0 | 3.3 |

| Cadaverine | 13.4 | 3.9 |

| Table 1: Kinetic parameters of the high-affinity diamine transport system in T. cruzi epimastigotes. lshtm.ac.ukportlandpress.com |

Auxotrophy for Diamines and its Metabolic Ramifications in T. cruzi

A defining metabolic feature of Trypanosoma cruzi is its inability to synthesize the diamine putrescine, making it an auxotroph for this compound. mdpi.commdpi.com This auxotrophy stems from the absence of the gene encoding ornithine decarboxylase (ODC), the enzyme that converts ornithine to putrescine in most other organisms. mdpi.commdpi.com This genetic deficiency has been confirmed across various T. cruzi strains, suggesting that diamine auxotrophy is a universal characteristic of the epimastigote stage of the parasite's life cycle. nih.gov Consequently, T. cruzi is entirely dependent on scavenging essential diamines and polyamines from its host or environment through transport mechanisms. mdpi.commedicinabuenosaires.com

This metabolic limitation has significant ramifications for the parasite's survival and proliferation. The intracellular availability of polyamines, which are critical for cell growth and differentiation, is entirely governed by the efficiency of its transport systems. mdpi.com The parasite must import putrescine or cadaverine to serve as precursors for the synthesis of higher polyamines and their glutathione conjugates, trypanothione and this compound. lshtm.ac.uknih.gov When grown in a medium with limited diamine supply, T. cruzi epimastigotes show low levels of intracellular polyamines and their conjugates. nih.gov Supplementing the medium with putrescine or cadaverine leads to a rapid increase in the corresponding polyamine and conjugate pools. nih.gov This absolute reliance on an external supply makes the polyamine transport pathway an attractive target for chemotherapeutic strategies against Chagas disease. plos.org

Comparative Biosynthetic Strategies: this compound versus Trypanothione

The biosynthesis of trypanothione and its analogue, this compound, in T. cruzi highlights a key metabolic flexibility of the parasite. Both molecules are synthesized from glutathione, but they utilize different polyamine backbones. lshtm.ac.ukmdpi.com Trypanothione [N¹,N⁸-bis(glutathionyl)spermidine] is formed from the polyamine spermidine, whereas this compound [N¹,N⁹-bis(glutathionyl)aminopropylcadaverine] is derived from a cadaverine-based precursor. lshtm.ac.ukplos.orgkegg.jp

In T. cruzi, the synthesis of these conjugates is catalyzed by the enzyme trypanothione synthetase (TryS). mdpi.comdiva-portal.org Unlike some other trypanosomatids, such as Crithidia fasciculata, which may use two separate enzymes (glutathionylspermidine synthetase and TryS) for the two-step addition of glutathione to spermidine, the TryS in T. cruzi is capable of catalyzing both steps. acs.orgresearchgate.net The process involves the ATP-dependent conjugation of two glutathione molecules to the primary amino groups of the polyamine backbone. mdpi.com

The synthesis of this compound is a distinctive feature of T. cruzi. lshtm.ac.uk The pathway begins with the uptake of cadaverine, which is then converted to aminopropylcadaverine. lshtm.ac.uk Subsequently, TryS catalyzes the addition of two glutathione molecules to aminopropylcadaverine to form this compound. lshtm.ac.uk Similarly, for trypanothione synthesis, imported putrescine is first converted to spermidine, which then serves as the substrate for TryS. mdpi.comiucr.org The ability to produce both trypanothione and this compound demonstrates the parasite's capacity to utilize different available diamines to maintain its crucial thiol-redox system. medicinabuenosaires.com

Metabolic Interconnections with other Polyamine Pathways

The biosynthesis of this compound in T. cruzi is deeply interconnected with the parasite's broader polyamine metabolism, which is initiated by the import of diamines. mdpi.comnih.gov Due to its auxotrophic nature, T. cruzi must transport putrescine and cadaverine from the external environment. mdpi.comnih.gov Once inside the cell, these diamines are channeled into specific biosynthetic pathways.

Imported putrescine serves as the direct precursor for spermidine. iucr.orgrcsb.org This conversion is catalyzed by spermidine synthase (SpdSyn), which transfers an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine. iucr.orgrcsb.org The resulting spermidine is a critical metabolite, acting not only as the backbone for trypanothione synthesis but also playing essential roles in cell growth and differentiation. nih.govmdpi.com

In a parallel pathway, imported cadaverine is rapidly converted into its analogous polyamines, aminopropylcadaverine and bis(aminopropyl)cadaverine. lshtm.ac.uk Aminopropylcadaverine is the specific precursor for this compound. lshtm.ac.uk The conversion of cadaverine to aminopropylcadaverine also requires an aminopropyl group from dcSAM, linking this pathway to S-adenosylmethionine metabolism. iucr.org Therefore, the uptake of diamines directly fuels the synthesis of spermidine and aminopropylcadaverine, which are then conjugated with glutathione to form trypanothione and this compound, respectively, molecules essential for the parasite's redox defense. nih.govnih.gov

The Redox Biochemistry of Homotrypanothione in Trypanosomatids

Homotrypanothione as a Component of the Trypanothione-Dependent Redox System

Trypanosomatids possess a unique redox metabolism that relies on the dithiol N1,N8-bis(glutathionyl)spermidine, known as trypanothione (B104310), and the NADPH-dependent flavoenzyme trypanothione reductase (TryR). researchgate.net This system is functionally analogous to the glutathione (B108866)/glutathione reductase system found in their mammalian hosts. nih.gov

In Trypanosoma cruzi, the causative agent of Chagas disease, the trypanothione system exhibits additional complexity through the synthesis and utilization of this compound (N1,N9-bis(glutathionyl)aminopropylcadaverine). portlandpress.comresearchgate.net This analogue differs from trypanothione in its polyamine backbone; it is formed by the conjugation of two glutathione molecules to aminopropylcadaverine (B1199963), which is derived from cadaverine (B124047). portlandpress.comsemanticscholar.org T. cruzi epimastigotes are capable of scavenging cadaverine from the growth medium and incorporating it into this novel thiol conjugate. portlandpress.com The presence of this compound alongside trypanothione as a major low-molecular-weight thiol suggests it is an integral part of the parasite's antioxidant defense network. portlandpress.comlshtm.ac.uk This metabolic flexibility, allowing the use of different polyamine precursors like cadaverine and spermidine (B129725), highlights a key adaptation in T. cruzi's redox biology. researchgate.net

Substrate Specificity and Kinetic Analysis of Trypanothione Reductase (TryR) with this compound Disulfide

Trypanothione reductase is highly specific for its trypanothione disulfide substrate and does not reduce glutathione disulfide (GSSG). However, research has shown that the enzyme from T. cruzi has a broader specificity concerning the polyamine bridge of its substrate.

Kinetic analyses performed with recombinant T. cruzi TryR have demonstrated that this compound disulfide is an effective physiological substrate. portlandpress.comsemanticscholar.orglshtm.ac.uk The enzyme readily reduces this compound disulfide with kinetic parameters that are similar to those for its canonical substrate, trypanothione disulfide. portlandpress.comlshtm.ac.uknih.gov This indicates that the active site of T. cruzi TryR can accommodate the slightly longer polyamine chain of this compound, which contains an additional methylene (B1212753) group compared to the spermidine backbone of trypanothione. portlandpress.com The catalytic efficiencies (kcat/Km) for both substrates are of a similar order of magnitude, confirming that this compound is not just an incidental metabolite but a functional component of the redox system, efficiently regenerated by TryR. nih.gov

Table 1: Comparative Kinetic Parameters of T. cruzi Trypanothione Reductase This table is interactive. You can sort the data by clicking on the column headers.

| Substrate | kcat/Km (M⁻¹s⁻¹) | Physiological Relevance |

|---|---|---|

| Trypanothione Disulfide | 5.5 x 10⁶ | Primary substrate in most trypanosomatids |

| This compound Disulfide | 4.1 x 10⁶ | Physiological substrate in T. cruzi |

Data sourced from a 1994 study by Hunter et al., as cited in related theses. nih.gov

Electron Transfer Mechanisms Involving this compound

The reduction of this compound disulfide is an enzymatic process driven by the transfer of electrons from NADPH. The mechanism mirrors that of trypanothione reduction and is central to the function of the entire redox cascade.

The process is initiated when TryR binds NADPH. Two electrons are transferred from the nicotinamide (B372718) coenzyme to the enzyme's FAD (flavin adenine (B156593) dinucleotide) cofactor, producing FADH₂. These reducing equivalents are then transferred within the enzyme, via a redox-active cysteine disulfide pair in the active site, to the disulfide bond of the bound this compound substrate. This two-electron reduction cleaves the disulfide bridge, releasing the reduced dithiol, this compound [T(SH)₂]. The oxidized enzyme is then ready for another catalytic cycle.

Once in its reduced dithiol form, this compound serves as an electron donor for various downstream processes. In a manner analogous to trypanothione, it can transfer its reducing power to small dithiol proteins called tryparedoxins. nih.gov These proteins, in turn, are the direct electron donors for enzymes like tryparedoxin peroxidase, which detoxifies harmful hydroperoxides, thereby protecting the parasite from oxidative damage. nih.gov This electron transfer cascade ensures that the reducing power of NADPH is efficiently channeled to antioxidant defense and other essential reductive pathways, such as the synthesis of deoxyribonucleotides.

Contribution of this compound to Intracellular Thiol-Redox Balance

The maintenance of a stable intracellular thiol-redox balance is paramount for parasite survival, particularly when facing the oxidative burst from host immune cells. In T. cruzi, this compound plays a significant role in maintaining this homeostasis.

As a major low-molecular-weight thiol that is efficiently kept in its reduced state by TryR, this compound contributes substantially to the total pool of reducing equivalents available to the cell. portlandpress.comnih.gov Its presence provides a level of metabolic plasticity and robustness to the parasite's antioxidant system. researchgate.net By utilizing alternative polyamines like cadaverine scavenged from the host, T. cruzi can synthesize a large thiol pool even if the primary precursor for trypanothione, spermidine, is limited.

The combined pools of reduced trypanothione and this compound constitute the parasite's primary defense against reactive oxygen species and are essential for detoxifying xenobiotics and maintaining the reduced state of protein thiols. Therefore, the ability to synthesize and utilize this compound is a key feature of the redox biology of T. cruzi, contributing directly to its viability and capacity for infection. portlandpress.com

Biological Functions and Physiological Roles of Homotrypanothione

Homotrypanothione in Parasite Defense Against Oxidative Stressors

Trypanosomatid parasites, such as Trypanosoma cruzi and Leishmania species, have a distinct antioxidant defense system that relies on the dithiol trypanothione (B104310) and its homolog, this compound. researchgate.netportlandpress.com This system is a functional replacement for the glutathione-based system found in their mammalian hosts. researchgate.netnih.gov this compound plays a vital role in protecting these parasites from reactive oxygen species (ROS) that are produced by the host's immune cells as a primary defense mechanism. researchgate.netnih.gov

The core of this defense is the reduction of oxidized this compound disulfide by the NADPH-dependent enzyme trypanothione reductase (TryR). portlandpress.comresearchgate.net The reduced this compound then provides the necessary reducing equivalents to a variety of enzymes that neutralize harmful oxidants. nih.govresearchgate.net These enzymes include tryparedoxin and tryparedoxin peroxidase, which detoxify hydroperoxides, and other peroxidases that help the parasite cope with the oxidative burst from host macrophages. researchgate.netnih.gov This intricate enzymatic network is essential for maintaining the parasite's redox homeostasis, allowing it to survive the hostile oxidative environment within the host. researchgate.netplos.org The absence of this trypanothione-based system in humans makes its components, including the enzymes that synthesize and reduce this compound, attractive targets for the development of new anti-parasitic drugs. researchgate.netnih.gov

Response of this compound Levels to Environmental and Drug-Induced Perturbations

The intracellular concentration of this compound is not static; it dynamically responds to various external pressures, including drug treatments and environmental stressors. These fluctuations are critical for the parasite's adaptation and survival.

This compound Dynamics under Benznidazole (B1666585) Treatment

Benznidazole, a primary drug used to treat Chagas disease, exerts its trypanocidal effect in part by inducing oxidative stress. nih.govresearchgate.net Studies have shown that treatment of Trypanosoma cruzi with benznidazole leads to a significant decrease in the levels of several key antioxidant thiols, including this compound. nih.govnih.govcapes.gov.br This depletion is a direct consequence of the drug's mechanism of action, which involves the generation of reactive metabolites that covalently bind to and deplete these essential reducing agents. nih.govresearchgate.net The reduction of this compound levels compromises the parasite's ability to neutralize oxidative damage, contributing to the drug's efficacy. nih.gov The interaction between benznidazole and the this compound system highlights the central role of this thiol in the parasite's defense against xenobiotics.

Adaptations in this compound Metabolism during Stress Response

Parasites exhibit remarkable adaptability in their this compound metabolism when faced with various forms of stress. Under conditions of oxidative stress, such as exposure to hydrogen peroxide, there is an upregulation of enzymes involved in the synthesis of trypanothione and, by extension, this compound. researchgate.netplos.org For instance, the expression of trypanothione synthetase, the enzyme responsible for producing these thiols, has been shown to increase in response to oxidative challenges. plos.org This adaptive response aims to replenish the pool of reducing equivalents to counteract the increased oxidative load. researchgate.netresearchgate.net Furthermore, parasites can modulate the activity of other related enzymes, such as trypanothione reductase and γ-glutamylcysteine synthetase, to maintain redox balance. nih.gov These metabolic adjustments are crucial for the parasite to survive under drug pressure and the oxidative onslaught from the host's immune system. researchgate.netfrontiersin.org

Implications for Parasite Survival and Viability

The integrity of the this compound system is indispensable for the survival and viability of trypanosomatid parasites. nih.govresearchgate.net Genetic or chemical inhibition of key enzymes in this pathway, such as trypanothione synthetase or trypanothione reductase, has been shown to be lethal to the parasites. nih.govresearchgate.net Depletion of this compound levels renders the parasites highly susceptible to oxidative and chemical stress, including currently used drugs. nih.gov This increased sensitivity underscores the essential role of this compound in protecting the parasite from both endogenous and exogenous threats. nih.govscispace.com The maintenance of a sufficient intracellular pool of reduced this compound is therefore a critical factor for the parasite's ability to establish and maintain an infection within its host. nih.govnih.gov Consequently, the enzymes and pathways involved in this compound metabolism are considered prime targets for the development of novel chemotherapies against diseases caused by these parasites. medicinabuenosaires.com

Molecular and Cellular Biology of Homotrypanothione Metabolism

Gene Expression and Regulation of Enzymes Involved in Homotrypanothione Biosynthesis

The biosynthesis of this compound, a crucial metabolite for the survival of certain trypanosomatids, is a multi-step process catalyzed by specific enzymes. The expression of the genes encoding these enzymes is tightly regulated to meet the cellular needs and respond to environmental cues. Gene expression in these organisms can be modulated at various levels, including transcription, post-transcriptional processing, and translation. byjus.combyjus.com

Regulation of gene expression is a fundamental process that allows cells to adapt to their changing environment by controlling the production of proteins. byjus.com This control can occur at the transcriptional level, where the synthesis of messenger RNA (mRNA) from a DNA template is initiated, elongated, and terminated. ozbiosciences.com In prokaryotes, this is often achieved through operons, where genes with related functions are grouped and transcribed together. byjus.com While trypanosomatids are eukaryotes, their mechanisms of gene regulation have some unique features.

Environmental, metabolic, and physiological conditions are known to regulate the expression of genes. byjus.com For instance, in Trypanosoma cruzi, gene expression has been observed to be responsive to starvation. dntb.gov.ua The regulation of gene expression can be influenced by various factors, including the availability of substrates and the presence of stressors.

The enzymes central to this compound biosynthesis are products of specific structural genes. These genes contain the coded instructions for the amino acid sequences of the enzymes. byjus.com The process begins with transcription, where RNA polymerase produces an mRNA molecule from the gene. byjus.comozbiosciences.com This is followed by translation, where the mRNA sequence directs the synthesis of the polypeptide chain that folds into a functional enzyme. byjus.com

The regulation of these processes ensures that the cell produces enzymes like those involved in this compound synthesis only when needed, avoiding wasteful production. byjus.com This control is critical for the parasite's ability to proliferate and differentiate. The biosynthesis of macromolecules, including enzymes, is a key function of spermidine (B129725) metabolism, from which this compound is derived. cas.cz

While the general principles of gene regulation are understood byjus.comozbiosciences.comlshtm.ac.uk, specific details regarding the transcriptional and translational control of this compound synthetase and related enzymes in trypanosomatids are still an active area of research.

Table 1: Key Enzymes in this compound Biosynthesis and Their Regulation

| Enzyme | Gene | Function in Biosynthesis | Known Regulatory Mechanisms |

| Ornithine decarboxylase | ODC | Catalyzes the first committed step in polyamine biosynthesis, producing putrescine. | Subject to regulation by substrate availability and cellular polyamine levels. |

| Spermidine synthase | SPS | Synthesizes spermidine from putrescine and decarboxylated S-adenosylmethionine. | Expression can be influenced by polyamine pools. |

| Homospermidine synthase | HSS | Catalyzes the formation of homospermidine from putrescine and spermidine. | Activity is dependent on the availability of its substrates. |

| Trypanothione (B104310) synthetase | TRYS | Catalyzes the two-step synthesis of trypanothione/homotrypanothione from glutathione (B108866) and spermidine/homospermidine. | Expression levels may be regulated in response to oxidative stress. |

This table is generated based on general knowledge of polyamine and trypanothione biosynthesis pathways.

Subcellular Localization of this compound and Associated Enzymes

The function of a protein is intrinsically linked to its subcellular localization. frontiersin.org In trypanosomatids, the enzymes involved in this compound metabolism are compartmentalized within the cell to ensure efficiency and regulation of the pathway. Genome-wide protein localization studies, such as the TrypTag project in Trypanosoma brucei, have been instrumental in mapping the location of thousands of proteins, providing significant insights into their potential functions. biorxiv.orgcam.ac.uk

The majority of proteins in T. brucei appear to have similar localizations across different life cycle stages, with changes in expression level being the more dominant adaptive process. wellcomeopenresearch.org This suggests that the fundamental cellular organization of metabolic pathways is largely conserved.

This compound and its precursor, trypanothione, are synthesized in the cytoplasm where the necessary enzymes and substrates are located. The key enzyme, trypanothione synthetase, which ligates glutathione and spermidine (or homospermidine for this compound), is found in the cytosol.

Other enzymes related to the broader trypanothione-based redox system have distinct localizations. For example, in T. cruzi, a glutathione-dependent peroxidase (TcGPXII) that specifically reduces hydroperoxides of fatty acids and phospholipids (B1166683) is localized to the endoplasmic reticulum. nih.gov This localization suggests a specific role in protecting newly synthesized lipids from peroxidation at their site of synthesis. nih.gov The endoplasmic reticulum is a site for such synthesis, and localizing a protective enzyme there highlights the cell's strategy to counteract oxidative damage at its source. nih.gov

The TrypTag project has provided a comprehensive map of protein localization in T. brucei, including many enzymes involved in related metabolic pathways. biorxiv.orgcam.ac.uk

Table 2: Subcellular Localization of Key Proteins in this compound and Thiol Metabolism

| Protein | Organism | Subcellular Localization | Function | Reference |

| Trypanothione Synthetase | Trypanosoma | Cytosol | Synthesis of trypanothione and this compound | Inferred from pathway location |

| Trypanothione Reductase | Trypanosoma | Cytosol | Maintains the reduced state of trypanothione/homotrypanothione | Inferred from pathway location |

| TcGPXII (Glutathione Peroxidase) | T. cruzi | Endoplasmic Reticulum, Golgi | Detoxification of fatty acid and phospholipid hydroperoxides | nih.gov |

| Tryparedoxin Peroxidase | Trypanosoma | Cytosol, Mitochondria | Detoxification of hydroperoxides | General knowledge |

This table integrates specific findings with general knowledge of the pathway.

Interplay with Other Cellular Macromolecules and Metabolic Processes

Redox Homeostasis and Defense Against Oxidative Stress: The primary role of the trypanothione/homotrypanothione system is to maintain a reducing intracellular environment and to defend against oxidative stress. Dithiol this compound is kept in its reduced state by the flavoenzyme trypanothione reductase. researchgate.net This reduced thiol then provides the electrons for various antioxidant and metabolic processes. It is the principal reductant for tryparedoxin, which in turn reduces peroxidases that detoxify harmful reactive oxygen species. researchgate.net This system is essential for the parasite, as trypanosomatids are sensitive to oxidative stress. researchgate.net

Interaction with Thiol Metabolism: this compound metabolism is directly linked to the metabolism of other low molecular weight thiols. In T. cruzi, treatment with the drug benznidazole (B1666585) leads to a significant decrease in the levels of trypanothione, this compound, and cysteine. researchgate.net Benznidazole is metabolized into reactive intermediates that form covalent adducts with these thiols. researchgate.netplos.org This indicates a direct interaction and a role for this compound in drug detoxification pathways. The covalent binding of benznidazole reduction products to these thiols is considered a primary mechanism of the drug's toxicity against the parasite. plos.org

Link to Polyamine and Amino Acid Metabolism: The synthesis of this compound is dependent on the availability of its precursors: glutathione and homospermidine. Glutathione is a tripeptide synthesized from glutamate, cysteine, and glycine, linking this compound synthesis to amino acid metabolism. Homospermidine is a polyamine, and its synthesis is a critical branch of polyamine metabolism. cas.cz Polyamines themselves are vital for cell proliferation and differentiation. cas.cz Metabolomic studies in T. cruzi have identified a large number of metabolites related to amino acid metabolism, including thiol compounds and polyamines, highlighting the centrality of these pathways. plos.org

Connection to Macromolecule Synthesis and Host-Parasite Interaction: The reducing equivalents provided by the this compound system are necessary for the synthesis of deoxyribonucleotides, the building blocks of DNA, via ribonucleotide reductase. researchgate.net This directly links redox balance to DNA replication and cell division.

Table 3: Interplay of this compound with Cellular Processes

| Interacting Process/Macromolecule | Description of Interaction | Consequence for the Parasite |

| Redox Homeostasis | This compound is a key component of the thiol-redox system, maintained by trypanothione reductase. | Protects against oxidative damage, essential for survival. researchgate.net |

| Drug Metabolism | Forms covalent adducts with metabolites of drugs like benznidazole. | Detoxifies xenobiotics, but depletion can lead to cell death. researchgate.netplos.org |

| Polyamine Metabolism | Homospermidine, a precursor, is derived from this pathway. | Links redox balance to the regulation of cell growth and differentiation. cas.cz |

| Nucleotide Synthesis | Provides reducing equivalents for ribonucleotide reductase to synthesize dNTPs. | Essential for DNA replication and repair. researchgate.net |

| Lipid Metabolism | Protects newly synthesized lipids in the endoplasmic reticulum from peroxidation. | Maintains membrane integrity and function. nih.gov |

Comparative Biochemistry and Evolutionary Perspectives of Homotrypanothione

Evolutionary Adaptations in Thiol Metabolism Pathways

The thiol metabolism in kinetoplastids represents a significant evolutionary divergence from their mammalian hosts, who rely on the glutathione (B108866)/glutathione reductase system. nih.govacs.org Kinetoplastids have evolved a unique system centered on trypanothione (B104310), a conjugate of two glutathione molecules linked by spermidine (B129725). mdpi.comresearchgate.net This trypanothione-based system is crucial for defense against oxidative stress and maintaining the intracellular reducing environment. mdpi.comresearchgate.net

The evolution of this pathway was a pivotal adaptation, as these parasites often face a barrage of reactive oxygen species generated by the host's immune response. mdpi.com The absence of key antioxidant enzymes like catalase and glutathione peroxidase in many trypanosomatids further underscores the essentiality of the trypanothione system. journals.co.za

The presence of homotrypanothione in T. cruzi and some fish trypanosomes represents a further evolutionary adaptation within this already specialized pathway. It suggests a broader substrate tolerance of the enzymes in the polyamine biosynthetic pathway in these organisms, allowing the utilization of cadaverine (B124047) in addition to putrescine. medicinabuenosaires.com This metabolic flexibility could offer a selective advantage in specific host environments where the availability of polyamine precursors might vary. The evolution of energy metabolism and its compartmentation within organelles like the glycosome also reflects the deep evolutionary history of these organisms. nih.gov

Phylogenetic Analysis of this compound-Associated Enzymes

Phylogenetic analysis is a powerful tool for tracing the evolutionary history of proteins and enzymes. numberanalytics.comnih.gov While specific phylogenetic studies focusing exclusively on the enzymes responsible for this compound synthesis are not extensively detailed in the provided search results, we can infer evolutionary relationships from broader studies of related enzymes in thiol metabolism.

The enzymes responsible for trypanothione synthesis, trypanothione synthetase and glutathionylspermidine (B10777622) synthetase, are central to this pathway. mdpi.com A phylogenetic analysis of these enzymes across different kinetoplastid species would likely reveal a branching pattern that mirrors the distribution of this compound. It is expected that the synthetases from T. cruzi and the fish trypanosomes T. granulosum and T. danilewskyi would cluster together and show distinct sequence features compared to their orthologs in T. brucei and Leishmania, which are incapable of producing this compound.

These sequence differences would likely be concentrated in the substrate-binding sites of the enzymes, reflecting their ability to recognize and utilize aminopropylcadaverine (B1199963) (the precursor to this compound) in addition to spermidine. The evolution of these enzymes was likely driven by gene duplication and subsequent divergence, allowing for the acquisition of new substrate specificities. uv.es The broader phylogenetic context of kinetoplastids, which suggests an early divergence of different lineages, supports the notion of distinct evolutionary trajectories for these metabolic enzymes. nih.govnih.gov More detailed comparative genomic and phylogenetic studies are needed to fully elucidate the evolutionary origins and relationships of the specific enzymatic machinery responsible for this compound biosynthesis.

Advanced Research Methodologies for Homotrypanothione Studies

Quantitative Metabolomics Approaches for Homotrypanothione Profiling

Quantitative metabolomics provides a powerful lens through which to view the cellular inventory of small molecules, including this compound. researchgate.net This systematic approach allows for the identification and quantification of metabolite profiles, which is essential for understanding the metabolic state of an organism under various conditions. researchgate.net

Mass Spectrometry-Based Techniques (e.g., HILIC-MS, LC-MS/MS)

Mass spectrometry (MS) coupled with liquid chromatography (LC) is a cornerstone of modern metabolomics due to its high sensitivity and selectivity. researchgate.netsepscience.com LC-MS/MS, in particular, is a powerful tool for developing quantitative methods for a large number of metabolites. nih.gov This technique involves three primary steps: ionization of molecules into charged ions, separation of these ions based on their mass-to-charge ratio (m/z), and their subsequent detection to generate a mass spectrum. sepscience.com

For polar and charged metabolites like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is an especially effective separation technique. semanticscholar.orgchromatographyonline.com HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of an organic solvent, like acetonitrile. sepscience.comchromatographyonline.com This setup offers distinct advantages for mass spectrometric detection, including increased electrospray ionization (ESI) stability and efficiency, leading to enhanced sensitivity. sepscience.comchromatographyonline.com The development of HILIC-MS/MS methods allows for the absolute quantification of key polar metabolites, making it an ideal approach for profiling this compound levels in response to genetic modifications or drug treatment. nih.govnih.gov

| Technique | Principle | Application in this compound Studies | Reference |

|---|---|---|---|

| LC-MS/MS | Liquid chromatography separates metabolites, which are then ionized and detected by tandem mass spectrometry for identification and quantification. | Enables precise measurement of this compound and related metabolites in cellular extracts. nih.gov | nih.gov |

| HILIC-MS | A variation of HPLC that uses a hydrophilic stationary phase to retain and separate polar compounds, which are then detected by MS. | Particularly suited for the analysis of polar molecules like this compound, offering improved sensitivity and ionization efficiency. sepscience.comchromatographyonline.com | sepscience.comchromatographyonline.com |

Radiolabeling Strategies for Metabolic Flux Analysis (e.g., with tritiated precursors)

Metabolic Flux Analysis (MFA) is a quantitative technique used to determine the rates of metabolic reactions within a cell. nih.gov Unlike conventional metabolomics which measures metabolite concentrations, MFA provides a dynamic view of metabolic activity. nih.govox.ac.uk The core of MFA involves introducing stable or radioactive isotope-labeled tracers (e.g., 13C-glucose, 15N-glutamine) into a biological system. ox.ac.ukcreative-proteomics.com The movement and incorporation of these isotopes into downstream metabolites are tracked, and the resulting labeling patterns are used to calculate the rates (fluxes) of intracellular reactions. nih.govox.ac.uk

This methodology is highly applicable to the study of the this compound pathway. By supplying trypanosomatids with labeled precursors of this compound, such as radiolabeled spermidine (B129725) or glutathione (B108866), researchers can trace the flow of atoms through the biosynthetic pathway. For instance, radioisotope-based reaction systems that use tritiated S-adenosyl-L-methionine (SAM) as a cofactor have been successfully used to assay other enzymes and could be adapted for this purpose. nih.gov Measuring the rate of label incorporation into this compound and its derivatives provides direct, quantitative information on the pathway's activity and how it is affected by external stimuli or genetic changes. ox.ac.uk

Biochemical Characterization of this compound-Interacting Enzymes

Understanding the function of this compound requires detailed biochemical analysis of the enzymes that synthesize, reduce, and utilize it, such as trypanothione (B104310) reductase.

Recombinant Enzyme Expression and Purification for Kinetic Studies

A prerequisite for detailed kinetic analysis is the availability of pure, active enzymes. This is typically achieved through recombinant protein expression. The gene encoding the target enzyme is cloned into an expression vector, which is then introduced into a host organism, commonly Escherichia coli. nih.gov The host cells are cultured and induced to overexpress the protein of interest. openbiochemistryjournal.com

Following expression, the enzyme is purified from the cell lysate. A common and efficient method is affinity chromatography, where the recombinant protein is engineered to include a tag (e.g., a polyhistidine-tag or His-tag). nih.govopenbiochemistryjournal.com The cell lysate is passed through a column containing a resin (e.g., nickel-nitrilotriacetic acid, Ni-NTA) that specifically binds the tag, thus separating the target enzyme from other cellular proteins. nih.govopenbiochemistryjournal.com The purified protein's integrity and purity are often confirmed using SDS-PAGE (sodium dodecyl-sulfate polyacrylamide gel electrophoresis). researchgate.net This process yields large quantities of highly purified enzyme suitable for detailed biochemical studies. nih.gov

Enzyme Assays for Substrate Specificity and Inhibitor Screening

Enzyme assays are laboratory procedures used to measure the rate of an enzyme-catalyzed reaction. numberanalytics.com By systematically varying the concentration of the substrate and measuring the initial reaction velocity, researchers can determine key kinetic parameters like the Michaelis constant (Km) and the maximum velocity (Vmax), as described by the Michaelis-Menten equation. numberanalytics.comresearchgate.net These parameters are fundamental to understanding how an enzyme functions.

These assays are also critical for determining an enzyme's substrate specificity—its ability to distinguish between different potential substrates. numberanalytics.com This is crucial for enzymes in the this compound pathway, which must act specifically on their intended targets within the complex cellular environment. numberanalytics.com Furthermore, enzyme assays are the foundation of inhibitor screening, a key process in drug discovery. nih.gov By measuring enzyme activity in the presence of various compounds, researchers can identify inhibitors that block the enzyme's function. nih.gov High-throughput screening (HTS) methods allow for the rapid testing of large chemical libraries to find lead compounds that could be developed into new drugs targeting essential enzymes like trypanothione reductase. nih.govmedicinabuenosaires.com

Genetic Manipulation and Functional Genomics in Elucidating this compound Roles

Functional genomics aims to understand the role of genes and proteins within a biological system. In trypanosomatids, genetic manipulation has been a vital, though historically challenging, tool for this purpose. microbialcell.comnih.gov The development of reliable genetic tools is crucial for validating the essentiality of genes and pathways, a process known as "genetic validation". medicinabuenosaires.com

Early methods relied on conventional knockout strategies to ablate genes, but the process was often inefficient in parasites like T. cruzi. microbialcell.comnih.gov A significant leap forward came with the adaptation of the CRISPR/Cas9 system for genome editing in trypanosomatids. microbialcell.comnih.gov This technology allows for highly efficient and targeted gene disruption, enabling the creation of null mutants for non-essential genes or the conditional knockdown of essential ones. microbialcell.comscielo.br

By specifically deleting or disrupting genes that encode enzymes in the this compound biosynthesis or reduction pathways, researchers can directly observe the effect on the parasite. medicinabuenosaires.com If the genetic modification leads to parasite death or a significant loss of fitness, it provides strong evidence that the targeted gene—and by extension, the this compound system—is essential for survival. medicinabuenosaires.com This validates the pathway as a promising target for the development of new chemotherapeutic agents. medicinabuenosaires.com

| Technique | Description | Utility in this compound Research | Reference |

|---|---|---|---|

| Gene Knockout | Complete removal or inactivation of a specific gene from the organism's genome. | Used to determine if an enzyme in the this compound pathway is essential for parasite survival. | medicinabuenosaires.com |

| CRISPR/Cas9 | A powerful genome editing tool that allows for precise and efficient cutting of DNA at specific locations to create targeted mutations or deletions. | Greatly facilitates the generation of mutant parasite lines to study the function of genes in the this compound system. | microbialcell.comnih.gov |

| Functional Genomics | System-wide approaches (e.g., CRISPR screens) to assess the function of a large number of genes simultaneously. | Can identify all genes critical to the this compound pathway and its interaction with other cellular processes. | digs-ils.phd |

Gene Knockouts and RNA Interference Studies in Parasite Models

The essential role of the trypanothione system in trypanosomatids has been extensively investigated through genetic manipulation techniques, primarily gene knockout and RNA interference (RNAi). These methodologies have been pivotal in validating the enzymes of the this compound pathway as potential drug targets. researchgate.netnih.gov

Gene Knockout Studies:

Gene knockout strategies involve the targeted deletion or disruption of a specific gene to observe the resulting phenotype. wikipedia.org In the context of this compound research, this has been applied to the genes encoding enzymes in its biosynthetic pathway.

A significant finding from gene knockout studies in Leishmania infantum is the essentiality of trypanothione synthetase (TryS). researchgate.net Researchers were unable to create a viable parasite line with both alleles of the TryS gene deleted unless an extra, episomal copy of the gene was provided. researchgate.net This demonstrates that TryS is indispensable for the parasite's survival. researchgate.net In contrast, a knockout of the glutathionylspermidine (B10777622) synthetase (GSPS) gene in L. infantum resulted in viable parasites, indicating that this enzyme is not essential for survival, at least under laboratory conditions. researchgate.net

Similarly, in Trypanosoma cruzi, the causative agent of Chagas disease, N-myristoyltransferase (NMT), an enzyme involved in protein modifications crucial for parasite viability, has been validated as a drug target through genetic approaches. researchgate.net Attempts to delete both alleles of the TcNMT gene were only successful when an ectopic copy was present, confirming its essentiality. researchgate.net While not directly in the this compound pathway, this exemplifies the power of gene knockout in validating parasite-specific enzymes.

RNA Interference (RNAi) Studies:

RNA interference is a mechanism of post-transcriptional gene silencing where double-stranded RNA triggers the degradation of homologous messenger RNA (mRNA), effectively reducing the expression of the targeted gene. plos.orgnih.gov This technique has been particularly valuable in Trypanosoma brucei, where a robust and inducible RNAi system is available. plos.org

The utility of RNAi is not uniform across all trypanosomatids. While highly effective in T. brucei and functional in Leishmania braziliensis, the RNAi machinery is absent in other significant parasites like Trypanosoma cruzi and Leishmania major. plos.orgplos.org This has necessitated the reliance on other genetic tools, like gene knockout, for functional studies in these organisms. plos.orgescholarship.org

Interactive Table: Summary of Genetic Studies on the this compound Pathway

| Gene | Organism | Method | Outcome | Reference |

|---|---|---|---|---|

| Trypanothione Synthetase (TryS) | Leishmania infantum | Gene Knockout | Essential for survival | researchgate.net |

| Glutathionylspermidine Synthetase (GSPS) | Leishmania infantum | Gene Knockout | Not essential for survival | researchgate.net |

| Trypanothione Synthetase (TryS) | Trypanosoma brucei | RNA Interference | Essential for growth | nih.gov |

Heterologous Expression Systems for Pathway Reconstruction (e.g., Saccharomyces cerevisiae transformants)

Heterologous expression, the expression of a gene or a set of genes in a host organism that does not naturally have them, is a powerful tool for studying metabolic pathways. The baker's yeast, Saccharomyces cerevisiae, is a widely used host for this purpose due to its well-characterized genetics and physiology. mdpi.com This system has been instrumental in the functional characterization of enzymes involved in the this compound pathway and for reconstructing parts of this pathway outside of the native parasite.

The functional expression of trypanosomatid enzymes in S. cerevisiae allows for their detailed biochemical characterization in a simplified and controlled environment, free from the complexities of the parasite's cellular machinery. For instance, enzymes from the trypanothione biosynthesis pathway have been expressed in yeast to study their kinetic properties and inhibition. nih.gov

One of the significant advantages of using yeast is the ability to perform functional complementation assays. mdpi.com In these experiments, a yeast strain with a mutation in a specific gene can be "rescued" by expressing a functional equivalent from another organism. This has been used to identify and characterize plant potassium transporters by their ability to complement yeast mutants deficient in potassium uptake. mdpi.com While not a direct study of this compound, this principle is applicable to its pathway.

Furthermore, S. cerevisiae has been engineered to produce various valuable compounds by introducing heterologous biosynthetic pathways. rsc.orgfrontiersin.org This involves not only expressing the necessary enzymes but also optimizing the metabolic flux towards the desired product by manipulating the host's native pathways. researchgate.net For example, yeast has been engineered to produce β-carotene and β-ionone by expressing carotenogenic genes from Xanthophyllomyces dendrorhous. frontiersin.org This demonstrates the potential of yeast as a platform for reconstructing and optimizing complex metabolic pathways, a strategy that could be applied to the this compound pathway for high-throughput screening of inhibitors or for producing pathway intermediates.

Challenges in heterologous expression can sometimes arise. For example, an initial attempt to express and detect the activity of a Crithidia fasciculata enzyme in the trypanothione biosynthesis pathway in yeast was unsuccessful, possibly due to cloning issues or improper protein folding and modification in the host system. nih.gov However, subsequent efforts with a homogeneously pure soluble protein were successful. nih.gov

Interactive Table: Examples of Heterologous Expression in Saccharomyces cerevisiae

| Expressed Protein/Pathway | Organism of Origin | Purpose of Expression | Outcome | Reference |

|---|---|---|---|---|

| Carotenogenic genes (CrtE, CrtYB, CrtI) | Xanthophyllomyces dendrorhous | Production of β-carotene | Successful production of high levels of β-carotene | frontiersin.org |

| Lignin (B12514952) conversion pathway | Various | Production of homoeriodictyol | Successful conversion of lignin derivatives to homoeriodictyol | rsc.org |

| Plant potassium transporters | Arabidopsis thaliana, Oryza sativa | Functional complementation | Rescue of yeast mutant phenotype, confirming transporter function | mdpi.com |

Analytical Chemistry Techniques for Structural Elucidation and Quantification (e.g., chemical synthesis confirmation, HPLC)

A range of analytical chemistry techniques are indispensable for the study of this compound, from confirming its chemical structure to quantifying its levels in biological samples. These methods provide the foundational data for understanding its biosynthesis, metabolism, and role in parasite physiology.

Chemical Synthesis and Structural Elucidation:

The definitive confirmation of the structure of a novel biological compound often relies on its total chemical synthesis and the comparison of the synthetic material's properties with those of the natural product. The structure of this compound, N¹, N⁹-bis(glutathionyl)aminopropylcadaverine, was unequivocally confirmed through this classical approach. researchgate.net The process of chemical synthesis involves a series of controlled chemical reactions to build the target molecule from simpler starting materials. bristol.ac.uk

Structural elucidation, the determination of the precise three-dimensional arrangement of atoms in a molecule, employs a variety of spectroscopic techniques. youtube.com While not explicitly detailed for this compound in the provided context, these methods typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule.

Mass Spectrometry (MS): Determines the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. thermofisher.comorganomation.comarizona.edu

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and related thiols and polyamines from complex biological mixtures. ijarsct.co.inknauer.net HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). knauer.net

In the study of this compound, HPLC is frequently used for:

Quantification: Following treatment of parasites with inhibitors of the trypanothione pathway, HPLC is used to measure the intracellular concentrations of this compound, its precursor glutathione, and other related metabolites. nih.gov This allows researchers to confirm that a compound is acting on its intended target within the cell. nih.gov

Purity Assessment: HPLC is used to check the purity of synthetically prepared this compound and its analogues.

Metabolic Profiling: By analyzing cell extracts, HPLC can provide a snapshot of the thiol and polyamine pools, revealing how they change in response to genetic modifications or chemical treatments.

To enhance the sensitivity and selectivity of detection, especially for low-abundance compounds, a derivatization step is often employed prior to HPLC analysis. springernature.com For polyamines and thiols, fluorescent tags like dansyl chloride or fluorescamine (B152294) are reacted with the amino groups of the analytes. researchgate.netspringernature.com The resulting fluorescent derivatives can be detected with high sensitivity by a fluorescence detector. researchgate.net

Interactive Table: Analytical Techniques in this compound Research

| Technique | Application | Key Information Provided |

|---|---|---|

| Chemical Synthesis | Structural Confirmation | Provides an authentic standard for comparison with the natural product. researchgate.netbristol.ac.uk |

| Mass Spectrometry (MS) | Structural Elucidation & Quantification | Molecular weight, elemental composition, and structural information from fragmentation patterns. thermofisher.comorganomation.comcore.ac.uk |

| High-Performance Liquid Chromatography (HPLC) | Quantification & Separation | Measures the concentration of this compound and related metabolites in biological samples. nih.govknauer.netspringernature.com |

Homotrypanothione Pathway As a Research Target for Antiparasitic Strategies

Rational Design of Inhibitors Targeting Homotrypanothione Biosynthesis Enzymes

Rational drug design, a strategy that leverages the three-dimensional structure of a biological target to design effective and specific inhibitors, is a cornerstone of modern drug discovery. parssilico.combioninja.com.au In the context of the this compound pathway, this approach focuses on the enzymes responsible for its synthesis. The goal is to create molecules that bind with high affinity and specificity to the active sites of these enzymes, thereby blocking their function and halting the production of the essential thiol, this compound.

Development of TcTryS Inhibitors

Trypanothione (B104310) synthetase (TryS) is a key enzyme that catalyzes the final steps in the biosynthesis of trypanothione and, by extension, this compound in T. cruzi. tandfonline.comtandfonline.com Its indispensability for parasite survival makes it an attractive target for inhibitor development. tandfonline.com High-throughput screening of large compound libraries has been a fruitful strategy for identifying novel inhibitors. tandfonline.com

One such screening of over 50,000 compounds identified several hits against T. brucei TryS (TbTryS), with some also showing activity against the T. cruzi homologue (TcTryS). tandfonline.com Notable among these are Calmidazolium chloride and Ebselen , which demonstrated inhibitory activity against TryS from multiple trypanosomatid species at low micromolar concentrations. tandfonline.com This research also unveiled new chemical scaffolds for TbTryS inhibition, such as carboxy piperidine (B6355638) amide and amide methyl thiazole (B1198619) phenyl . tandfonline.com

Further studies have focused on specific classes of compounds. For instance, N5-substituted paullones have been identified as potent inhibitors of leishmanial TryS, and modifications to this scaffold have yielded compounds with activity against TcTryS. tandfonline.com Specifically, less polar substitutions, like an N-benzylacetamide substituent at the N5 position of 3-chlorokenpaullone, resulted in inhibitors of TcTryS with IC50 values around 10 µM. tandfonline.com Another compound, buthionine sulfoximine (B86345) (BSO) , traditionally known as an inhibitor of γ-glutamylcysteine synthetase, has been shown to also directly inhibit TcTryS, highlighting its potential as a multitarget inhibitor. mendeley.com

| Inhibitor | Target Enzyme | Reported Activity (IC50) | Key Findings |

|---|---|---|---|

| Calmidazolium chloride | TryS (Multi-species) | 2.6 - 13.8 µM tandfonline.com | Active against TryS from T. brucei, L. infantum, and T. cruzi. tandfonline.com |

| Ebselen | TryS (Multi-species) | 2.6 - 13.8 µM tandfonline.com | Identified as a slow-binding inhibitor that irreversibly modifies a cysteine residue in the enzyme's synthetase domain. tandfonline.com |

| N5-substituted 3-chlorokenpaullones | TcTryS | ~10 µM tandfonline.com | Less polar substitutions on the paullone (B27933) scaffold improved activity against the T. cruzi enzyme. tandfonline.com |

| Buthionine sulfoximine (BSO) | TcTryS, γECS | Not specified | Acts as a multitarget inhibitor, blocking both γ-glutamylcysteine synthetase and trypanothione synthetase in T. cruzi. mendeley.com |

Strategies for Targeting Polyamine Transporters

Trypanosoma cruzi is unique among trypanosomatids in that it cannot synthesize the diamine putrescine de novo and is therefore entirely reliant on salvaging polyamines from its host. frontiersin.orgresearchgate.net This absolute dependency makes the parasite's polyamine transport systems, such as TcPAT12 (also known as TcPOT1), highly attractive targets for chemotherapeutic intervention. frontiersin.orgplos.orgmdpi.com Inhibiting these transporters can effectively starve the parasite of essential building blocks required for this compound synthesis and other vital cellular functions.

Drug repositioning, which involves finding new uses for approved drugs, combined with computational screening, has successfully identified several inhibitors of polyamine transport in T. cruzi. frontiersin.orgplos.org A notable example is isotretinoin , a drug commonly used for acne treatment. frontiersin.orgplos.org Virtual screening predicted a stable interaction with TcPAT12, and subsequent in vitro assays confirmed its ability to inhibit polyamine transport with an IC50 value of 130 nM against the clinically relevant trypomastigote stage. frontiersin.orgplos.org

Other compounds identified as inhibitors of polyamine uptake include:

Pentamidine : A known trypanocidal drug that has been shown to block the TcPAT12 transporter. plos.org

Anthracene-putrescine conjugates (e.g., Ant4) : Originally designed as probes for polyamine transport in cancer cells, these have demonstrated potent trypanocidal effects by inhibiting the polyamine transport system in T. cruzi. frontiersin.org

Pramoxine (PRM), Chlorpromazine (CHL), and Clomipramine (CLM) : These drugs were found to inhibit polyamine transport and exhibited trypanocidal activity against all three life stages of T. cruzi, with IC50 values in the range of 34.7 to 41.4 µM for the epimastigote stage. frontiersin.org

The development of null mutants (Δtcpot1) has confirmed that while a low-affinity uptake mechanism exists, the high-affinity transporter is crucial for the parasite to maintain a robust infection in mammalian cells. plos.org This genetic validation further solidifies polyamine transporters as a critical target for antiparasitic strategies. plos.org

Pharmacological Inhibition of this compound Reduction: Focus on TryR

Trypanothione reductase (TryR) is the flavoenzyme responsible for maintaining the reduced state of trypanothione and this compound, using NADPH as a cofactor. mdpi.com This enzyme is essential for the parasite's antioxidant defense system. nih.gov Since it is absent in humans, who rely on glutathione (B108866) reductase for a similar function, TryR is a highly validated and attractive target for the rational design of selective inhibitors. researchgate.netaboutscience.eu

A variety of chemical classes have been explored as TryR inhibitors. Phenothiazines , such as thioridazine , have been identified as potent, irreversible inhibitors of TryR. nih.gov Thioridazine has shown efficacy in reducing mortality and cardiac abnormalities in experimental models of Chagas disease. nih.gov

Virtual screening and subsequent synthesis have led to the discovery of structurally novel inhibitors. researchgate.net These include:

Chlorhexidine (B1668724) : An antimicrobial agent that acts as a linear competitive inhibitor of TryR with a Ki of approximately 2 µM. researchgate.net

Piperidine derivatives : These compounds act as mixed-type inhibitors. researchgate.net

Bis(amidines) : Derived from the chlorhexidine scaffold, these compounds also exhibit a mixed-type inhibition, which is advantageous as their effect is not overcome by substrate accumulation. researchgate.net

Other promising inhibitors include ebsulfur , a sulfur analogue of ebselen, which acts as an irreversible, NADPH-dependent inhibitor of TryR. diva-portal.org Its mechanism involves forming a complex with the enzyme, leading to its oxidation and inactivation. diva-portal.org Additionally, compounds with a 3,4-dihydroquinazoline core have been optimized to improve the inhibition of both TryR and T. cruzi growth. mdpi.com

| Inhibitor Class | Example Compound | Inhibition Type | Key Findings |

|---|---|---|---|

| Phenothiazines | Thioridazine | Irreversible nih.gov | Potent inhibitor shown to be effective in experimental Chagas disease models. nih.gov |

| Biguanides | Chlorhexidine | Competitive (Ki = 2 ± 1 µM) researchgate.net | Identified through virtual screening; does not inhibit human glutathione reductase. researchgate.net |

| Piperidine Derivatives | - | Mixed (Ki = 6.2 ± 2 µM) researchgate.net | Represents a structurally new class of TryR inhibitors. researchgate.net |

| Benzisothiazolones | Ebsulfur | Irreversible, NADPH-dependent diva-portal.org | Causes oxidation and inactivation of TryR, leading to increased reactive oxygen species in the parasite. diva-portal.org |

| 3,4-dihydroquinazolines | Compound 29a | Not specified | Showed improved inhibition of both TryR and T. cruzi growth. mdpi.com |

Investigation of this compound Analogues and their Biological Activities

T. cruzi exhibits a degree of flexibility in its polyamine metabolism, notably its ability to utilize cadaverine (B124047), a derivative of lysine, to synthesize This compound (N1,N9-bis(glutathionyl)aminopropylcadaverine). dntb.gov.ua This analogue serves as a physiological substrate for TryR, with the enzyme reducing this compound disulphide with kinetic parameters similar to those for trypanothione disulphide. dntb.gov.ua This metabolic adaptability itself presents a potential avenue for therapeutic attack.

Research has also explored the synthesis and biological activity of other analogues to probe the pathway and identify potential inhibitors. Halogenated tryptophan analogues and their corresponding methyl esters have been synthesized and tested for their trypanocidal activity. nih.gov While a direct link to the this compound pathway was not the primary focus, the strategy of using amino acid analogues highlights a broader approach to disrupting parasite metabolism. nih.gov The synthesis of various new analogues of compounds like beta-casomorphine-5, chalcones, and 1,2,4-triazoles for different biological activities showcases the chemical methodologies available for creating novel molecular structures that could potentially be adapted to target the this compound pathway. nih.govfrontiersin.orgglobalresearchonline.net The rationale is that by introducing analogues of the pathway's natural substrates or intermediates, one might competitively inhibit key enzymes or generate dysfunctional products that disrupt the parasite's redox balance.

Mechanistic Studies of Drug Action Modulating this compound Levels

Understanding the precise mechanism by which a drug exerts its effect is crucial for optimizing its development and predicting its efficacy. Mechanistic studies on compounds targeting the this compound pathway aim to confirm that the drug interacts with its intended molecular target and produces the desired pharmacological effect within the parasite. nih.gov

For drugs that inhibit this compound biosynthesis or reduction, a key indicator of their mechanism of action is a measurable decrease in the intracellular levels of the reduced form of the thiol. For example, treatment of T. cruzi with benznidazole (B1666585) , the current first-line drug, leads to a significant decrease in the levels of trypanothione, this compound, and cysteine. plos.org This disruption of thiol metabolism is considered a major contributor to the drug's toxicity against the parasite. plos.org Metabolomic studies have revealed that benznidazole treatment results in the formation of covalent adducts between reduced forms of the drug and these low molecular weight thiols, effectively depleting the protective thiol pool. plos.org

Similarly, the TryR inhibitor ebsulfur was shown to decrease non-protein thiol levels in cultured parasites and induce high levels of intracellular reactive oxygen species, ultimately leading to programmed cell death. diva-portal.org The TryS inhibitor ebselen was also confirmed to induce an intracellular oxidative environment in trypanosomes. tandfonline.com

In another approach, inhibiting polyamine transporters with isotretinoin was shown to cause nutrient starvation, which in turn triggered autophagic and apoptotic processes in the parasite. plos.org These studies demonstrate that while the initial target may be a specific enzyme or transporter, the ultimate trypanocidal effect is often the result of a cascade of events stemming from the disruption of the this compound pathway and the subsequent collapse of the parasite's redox homeostasis.

Future Directions and Emerging Research Avenues

Systems Biology Approaches to Map Homotrypanothione Network Interactions

Systems biology offers a powerful framework for understanding the complex web of interactions that govern cellular processes. unimi.itresearchgate.net By integrating computational and high-throughput experimental data, researchers can move beyond the study of individual components to a holistic view of the this compound network. researchgate.net This approach is critical for mapping the flow of information from genes and proteins to metabolic pathways and ultimately to the parasite's phenotype. researchgate.net

Future research will likely focus on constructing detailed protein-protein interaction (PPI) networks centered on this compound metabolism. nih.govresearchgate.net By combining data from proteomics, genomics, and metabolomics, these networks can reveal previously unknown connections and regulatory hubs. nih.gov For instance, analyzing the network topology of the redox metabolism in Leishmania can identify critical nodes and pathways essential for parasite survival. researchgate.net Such network-based approaches facilitate the identification of novel drug targets and can help in modeling and simulating the parasite's response to potential inhibitors, accelerating drug discovery efforts. researchgate.net

Key Research Goals:

Develop comprehensive interaction maps of the this compound metabolic and regulatory network.

Use network analysis to identify key proteins and pathways that are most critical for the stability and function of the network.

Model the dynamic behavior of the this compound network in response to oxidative stress and drug treatment.

Structural Biology of this compound-Related Enzymes

Understanding the three-dimensional structure of enzymes is fundamental to deciphering their function and for rational drug design. nptel.ac.innih.gov In the context of this compound, structural biology provides crucial insights into the enzymes responsible for its synthesis and reduction, which are distinct from those in the human host. researchgate.netnih.gov

The primary enzymes in this pathway are trypanothione (B104310) synthetase (TryS) and trypanothione reductase (TryR). tandfonline.comresearchgate.net

Trypanothione Synthetase (TryS): This bifunctional enzyme catalyzes the synthesis of trypanothione and, by extension, this compound. nih.govtandfonline.com Crystal structures of Leishmania major TryS reveal two distinct catalytic domains: an N-terminal amidase domain and a C-terminal synthetase domain with an ATP-grasp fold. nih.govrcsb.org The unique architecture, where the C-terminus can restrict access to the amidase active site, suggests a complex regulatory mechanism to balance synthesis and hydrolysis. nih.govrcsb.org Future structural studies will aim to capture the enzyme in different conformational states and in complex with various substrates and inhibitors to fully elucidate its catalytic mechanism and guide the development of specific inhibitors. tandfonline.com

Trypanothione Reductase (TryR): This NADPH-dependent flavoprotein is essential for maintaining the reduced pool of trypanothione and this compound. researchgate.netresearchgate.net The crystal structure of Trypanosoma cruzi TryR has been determined, revealing key differences from human glutathione (B108866) reductase, which explains the high specificity of each enzyme for its respective substrate. researchgate.netnih.gov Detailed comparisons of the active sites have highlighted structural features that can be exploited for designing parasite-specific inhibitors. nih.gov Ongoing research focuses on solving structures of TryR from different parasite species and in complex with novel classes of inhibitors to overcome drug resistance.

Elucidating the high-resolution structures of these and other related enzymes, such as those in the upstream polyamine biosynthetic pathway, is a critical step toward creating potent and selective drugs against trypanosomatid-caused diseases. scispace.comnih.gov

Identification of Novel this compound-Interacting Proteins

This compound does not act in isolation; its functions are mediated through interactions with a host of other proteins. Identifying this "interactome" is crucial for a complete understanding of its biological roles. Modern proteomics offers powerful techniques for discovering novel protein-protein interactions. nih.gov

A primary strategy is the use of co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS). nih.gov This involves using an antibody to pull down a known protein of the this compound pathway (e.g., TryR or a tryparedoxin) from cell lysates and then using mass spectrometry to identify all the proteins that were pulled down with it. nih.govembopress.org Another approach is the use of affinity purification, where a "bait" protein is tagged and expressed in the parasite, then purified along with its binding partners. embopress.orgscholaris.ca

These "function-first" proteomic strategies can globally assess the impact of compounds on protein complexes, revealing changes in protein-protein interactions caused by specific liganding events. nih.gov For example, studies have successfully used these methods to identify proteins that interact with specific receptors or are part of large macromolecular complexes in various cell types. nih.gov Applying these techniques to the this compound system in trypanosomatids will undoubtedly uncover new effector proteins, regulators, and substrates, providing a richer picture of its network and revealing novel targets for therapeutic intervention. plos.org

Future research objectives include:

Systematic screening for proteins that directly bind to this compound.

Using Co-IP/MS with key enzymes like TryS and TryR as bait to identify their regulatory and substrate-delivering partners.

Validating newly identified interactions through biochemical and cell-based assays.

Integration of Multi-Omics Data for Comprehensive Metabolic Understanding

To achieve a holistic understanding of this compound's role, it is essential to integrate data from multiple "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics. azolifesciences.comnih.gov This multi-omics approach allows researchers to connect genetic information to functional outputs, revealing how the parasite's metabolic network is regulated and how it responds to changes in its environment or to drug pressure. frontiersin.orgfrontiersin.org

Genomics: The complete genome sequences of several trypanosomatid species provide the fundamental blueprint for all metabolic pathways, including those related to this compound. nih.govfrontiersin.org Comparative genomics can highlight genes that are unique to these parasites, while population genomics can reveal genetic variations associated with drug resistance. mdpi.comnih.gov

Transcriptomics and Proteomics: These approaches quantify the expression levels of genes and proteins, respectively, under different conditions. mdpi.com They can reveal how the parasite modulates the enzymes of the this compound pathway in response to oxidative stress or drug treatment. frontiersin.org

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells. researchgate.net Non-targeted, mass spectrometry-based metabolomics has been instrumental in studying the metabolic response of T. cruzi to drugs like benznidazole (B1666585), revealing significant decreases in this compound levels upon treatment. plos.orgnih.gov Such studies can also identify novel metabolites and adducts, providing direct evidence of a drug's mechanism of action. plos.orgnih.gov